![molecular formula C7H4BrN3O2 B1375705 6-bromo-5-nitro-1H-indazole CAS No. 1351813-02-9](/img/structure/B1375705.png)
6-bromo-5-nitro-1H-indazole
Overview
Description
6-bromo-5-nitro-1H-indazole is a compound with the molecular formula C7H4BrN3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Molecular Structure Analysis
The molecular weight of 6-bromo-5-nitro-1H-indazole is 242.03 g/mol . It has a topological polar surface area of 74.5 Ų and a complexity of 220 . The compound contains one hydrogen bond donor and three hydrogen bond acceptors .Physical And Chemical Properties Analysis
6-bromo-5-nitro-1H-indazole has a XLogP3-AA of 2.1, indicating its lipophilicity . It has no rotatable bonds, suggesting rigidity in its molecular structure . The exact mass and the monoisotopic mass of the compound are both 240.94869 g/mol .Scientific Research Applications
Medicinal Chemistry Anticancer Applications
Indazole compounds, including derivatives like “6-bromo-5-nitro-1H-indazole”, are known for their wide variety of medicinal applications. They have been studied for antiproliferative activities against various cancer cell lines, including leukemia, lung, colon, and breast cancer. The presence of bromo and nitro groups could potentially enhance these properties by affecting the compound’s reactivity and interaction with biological targets .
Drug Development HIV Protease Inhibitors
Indazole fragments are integral in the development of HIV protease inhibitors. The specific substitution pattern on the indazole ring, such as the bromo and nitro groups in “6-bromo-5-nitro-1H-indazole”, may influence the binding affinity and efficacy of these inhibitors .
Neuropharmacology Serotonin Receptor Antagonists
Indazoles are also applied in creating serotonin receptor antagonists. The unique structure of “6-bromo-5-nitro-1H-indazole” could be pivotal in designing drugs that target specific serotonin receptors, which are important in treating depression and anxiety .
Enzyme Inhibition Aldol Reductase and Acetylcholinesterase Inhibitors
The indazole moiety is a key feature in aldol reductase and acetylcholinesterase inhibitors. These enzymes are targets for treating diabetic complications and Alzheimer’s disease, respectively. The bromo and nitro substituents on “6-bromo-5-nitro-1H-indazole” might modify the interaction with these enzymes .
Chemical Synthesis Building Blocks for Bioactive Compounds
Indazoles serve as important building blocks for many bioactive natural products and commercially available drugs. “6-bromo-5-nitro-1H-indazole” can be a precursor or an intermediate in synthesizing various bioactive molecules due to its reactive sites provided by the bromo and nitro groups.
Physicochemical Property Analysis
Research has been conducted on indazole derivatives to optimize their physicochemical properties for drug development, such as reducing metabolic clearance and minimizing transporter-mediated biliary elimination while maintaining solubility. The specific structure of “6-bromo-5-nitro-1H-indazole” could be advantageous in such analyses .
Safety And Hazards
properties
IUPAC Name |
6-bromo-5-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKXPWFCVVSHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-nitro-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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